Comparative Substrate Affinity: CMP vs. UMP in UMP/CMP Kinase
The enzyme UMP/CMP kinase is a key control point in pyrimidine nucleotide metabolism. In studies using the Arabidopsis thaliana enzyme, CMP exhibits a lower affinity (higher Km) for the phosphate acceptor site compared to UMP [1]. This indicates a different binding efficiency that is critical for accurately modeling metabolic flux. Independent studies on the human homolog confirm this kinetic disparity [2].
| Evidence Dimension | Michaelis Constant (Km) for Phosphate Acceptor |
|---|---|
| Target Compound Data | CMP Km = 266 μM (A. thaliana) |
| Comparator Or Baseline | UMP Km = 153 μM (A. thaliana) |
| Quantified Difference | CMP exhibits a 74% higher Km than UMP. |
| Conditions | Purified recombinant UMP/CMP kinase from A. thaliana; in vitro assay with ATP as phosphate donor. |
Why This Matters
Procurement of the correct substrate is essential for reproducible enzyme assays, as the observed kinetic parameters (Vmax, Kcat) are highly substrate-dependent.
- [1] Zhou L, Lacroute F, Thornburg R. Cloning, expression in Escherichia coli, and characterization of Arabidopsis thaliana UMP/CMP kinase. Plant Physiol. 1998;117(1):245-54. View Source
- [2] Hsu CH, Liou JY, Dutschman GE, Cheng YC. Cloning and characterization of human UMP/CMP kinase. Antimicrob Agents Chemother. 2004;48(10):3771-5. (Data summarized in PMC3086915, Table 1). View Source
